
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- is a derivative of L-cysteine, an amino acid that plays a crucial role in various biological processes. This compound is known for its antioxidant properties and is used in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The reaction conditions often require a controlled environment with specific temperatures and pH levels to ensure the stability of the compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the purification of the final product to achieve high purity levels, often exceeding 99% .
Analyse Des Réactions Chimiques
Types of Reactions
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, reverting the compound to its thiol form.
Substitution: The compound can undergo substitution reactions, particularly at the thiol group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under controlled pH and temperature conditions to ensure specificity and yield .
Major Products Formed
The major products formed from these reactions include various derivatives of L-cysteine, depending on the specific reagents and conditions used .
Applications De Recherche Scientifique
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of other compounds.
Biology: Acts as an antioxidant, protecting cells from oxidative stress.
Medicine: Investigated for its potential therapeutic effects in treating conditions like acetaminophen overdose and chronic respiratory diseases.
Industry: Utilized in the production of pharmaceuticals and as a food additive.
Mécanisme D'action
The compound exerts its effects primarily through its antioxidant properties. It acts as a precursor to glutathione, a powerful antioxidant that helps neutralize free radicals. The molecular targets include reactive oxygen species, and the pathways involved are related to oxidative stress reduction .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Acetyl-L-cysteine: A well-known antioxidant with similar properties.
L-Cysteine: The parent amino acid with essential biological functions.
Glutathione: A tripeptide that acts as a major antioxidant in the body.
Uniqueness
L-Cysteine, N-acetyl-S-(3,4,5-trihydroxybenzoyl)- is unique due to the presence of the 3,4,5-trihydroxybenzoyl group, which enhances its antioxidant properties and makes it more effective in certain applications compared to its analogs .
Propriétés
Formule moléculaire |
C12H13NO7S |
|---|---|
Poids moléculaire |
315.30 g/mol |
Nom IUPAC |
(2R)-2-acetamido-3-(3,4,5-trihydroxybenzoyl)sulfanylpropanoic acid |
InChI |
InChI=1S/C12H13NO7S/c1-5(14)13-7(11(18)19)4-21-12(20)6-2-8(15)10(17)9(16)3-6/h2-3,7,15-17H,4H2,1H3,(H,13,14)(H,18,19)/t7-/m0/s1 |
Clé InChI |
FBMZCFPINXIZNW-ZETCQYMHSA-N |
SMILES isomérique |
CC(=O)N[C@@H](CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O |
SMILES canonique |
CC(=O)NC(CSC(=O)C1=CC(=C(C(=C1)O)O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6,9a,11a-tetramethyl-2,3a,4,5,5a,7,8,9,10,11-decahydro-1H-naphtho[1,2-g][1]benzofuran-1,7-diol](/img/structure/B12326707.png)
![4-[4-(Trifluoromethyl)phenyl]pyrrolidine-3-carboxylic acid hydrochloride](/img/structure/B12326714.png)
![(2S)-1-[7-[(2S)-2-carboxypyrrolidin-1-yl]heptyl]pyrrolidine-2-carboxylic acid](/img/structure/B12326717.png)
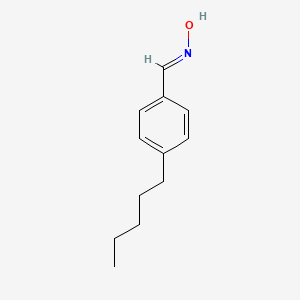
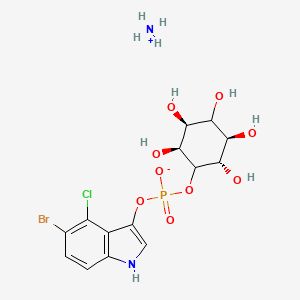

![1,2-Pyrrolidinedicarboxylic acid, 2-[(3-nitrophenyl)methyl]-, 1-(1,1-dimethylethyl) ester, (2S)-](/img/structure/B12326752.png)
![(2R,3S,5R)-5-[2-amino-6-(2-hydroxyethoxy)-9H-purin-9-yl]-2-(hydroxymethyl)oxolan-3-ol](/img/structure/B12326754.png)
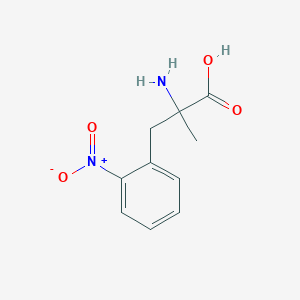
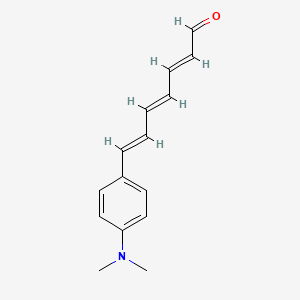

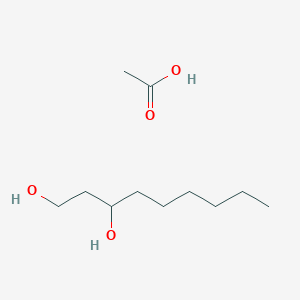

![[3-(Trifluoromethylsulfanyl)-1,2,3,6-tetrahydropyrazin-5-yl]hydrazine](/img/structure/B12326798.png)
